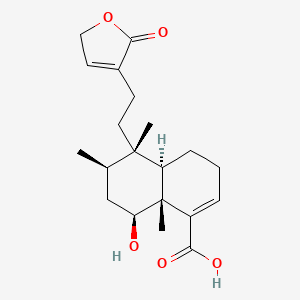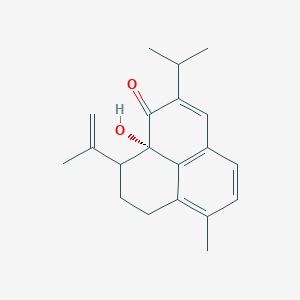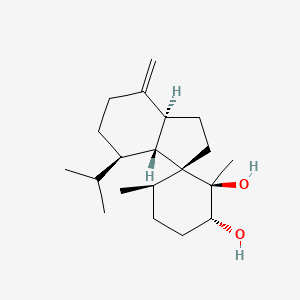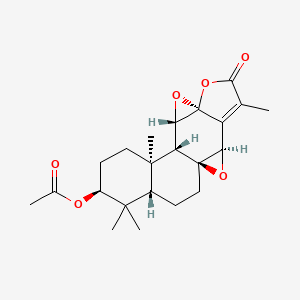
5-fluoro PB-22 3-hydroxyquinoline isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics. 5-fluoro PB-22 3-hydroxyquinoline isomer differs from 5-fluoro PB-22 by having the ester linkage inserted at the three, rather than at the eight, position of the quinoline moiety. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.
Scientific Research Applications
Analytical Differentiation in Forensic Toxicology
- Study 1: Kohyama et al. (2016) discussed the differentiation among regioisomers of synthetic cannabinoids, including 5-Fluoro PB-22 and its isomers, in forensic drug analysis. The study emphasizes the importance of identifying isomers that are not regulated by law. It outlines methods for mass spectrometric differentiation of these compounds, which is critical in forensic toxicology (Kohyama et al., 2016).
Forensic Science Identification Methods
- Study 2: Tang et al. (2017) explored the separation and identification of fluoropentyl positional isomers of fluoro-PB-22. This research is essential for forensic laboratories in identifying specific isomers in seized materials. The study utilized various spectroscopic techniques for this purpose (Tang et al., 2017).
Medical Imaging and Diagnostics
- Study 3: Liang et al. (2015) focused on the use of Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline ([(18)F]CABS13) in PET neuroimaging studies for Alzheimer's disease. This research highlights the potential of 5-Fluoro derivatives in medical imaging, particularly in identifying neurofibrillary tangles associated with Alzheimer's disease (Liang et al., 2015).
Metal Ion Sensing
- Study 4: Peng et al. (2007) developed 5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline dansylates, selective fluorescent sensors for Fe3+. This research is significant in the field of chemistry for developing sensors that can detect specific metal ions, demonstrating the versatility of 5-Fluoro derivatives in chemical sensing applications (Peng et al., 2007).
Fluorescence-based Sensor Arrays
- Study 5: Palacios et al. (2007) designed 8-Hydroxyquinoline-based ligands with extended conjugated fluorophores for use in fluorescence-based sensor arrays. These arrays are optimized for turn-on and ratiometric signal output, useful in distinguishing between cationic analytes. This study showcases the application of hydroxyquinolines in developing advanced sensing technologies (Palacios et al., 2007).
properties
Product Name |
5-fluoro PB-22 3-hydroxyquinoline isomer |
|---|---|
Molecular Formula |
C23H21FN2O2 |
Molecular Weight |
376.4 |
InChI |
InChI=1S/C23H21FN2O2/c24-12-6-1-7-13-26-16-20(19-9-3-5-11-22(19)26)23(27)28-18-14-17-8-2-4-10-21(17)25-15-18/h2-5,8-11,14-16H,1,6-7,12-13H2 |
InChI Key |
XUWUBKLJGGHABS-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC2=C(C=CC=C2)N=C1)C3=CN(CCCCCF)C4=C3C=CC=C4 |
synonyms |
quinolin-3-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









